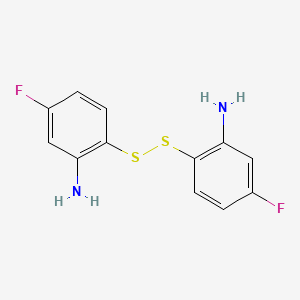
Benzenamine, 2,2'-dithiobis[5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2,2’-dithiobis[5-fluoro- is a chemical compound with the molecular formula C12H10F2N2S2 It is characterized by the presence of two fluorine atoms and a disulfide linkage between two benzenamine units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,2’-dithiobis[5-fluoro- typically involves the reaction of 5-fluorobenzenamine with sulfur-containing reagents. One common method is the oxidative coupling of 5-fluorobenzenamine in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions.
Industrial Production Methods
Industrial production of Benzenamine, 2,2’-dithiobis[5-fluoro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,2’-dithiobis[5-fluoro- undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding two molecules of 5-fluorobenzenamine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 5-fluorobenzenamine.
Substitution: Various substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, 2,2’-dithiobis[5-fluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, 2,2’-dithiobis[5-fluoro- involves its interaction with molecular targets through its functional groups. The disulfide linkage can undergo redox reactions, influencing cellular redox states. The fluorine atoms can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 2,2’-dithiobis[4-fluoro-
- Benzenamine, 2,2’-dithiobis[3-fluoro-
- Benzenamine, 2,2’-dithiobis[5-chloro-
Uniqueness
Benzenamine, 2,2’-dithiobis[5-fluoro- is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different halogen substitutions.
Properties
CAS No. |
224791-45-1 |
|---|---|
Molecular Formula |
C12H10F2N2S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-[(2-amino-4-fluorophenyl)disulfanyl]-5-fluoroaniline |
InChI |
InChI=1S/C12H10F2N2S2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H,15-16H2 |
InChI Key |
RBZKEBXZCLZWRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)SSC2=C(C=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















